“4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzoic acid” is a biochemical compound used for proteomics research . It has a molecular formula of C12H11NO4 and a molecular weight of 233.22 . The IUPAC name for this compound is 4-[(2,5-dioxo-1-pyrrolidinyl)methyl]benzoic acid .
The InChI code for “4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzoic acid” is 1S/C12H11NO4/c14-10-5-6-11(15)13(10)7-8-1-3-9(4-2-8)12(16)17/h1-4H,5-7H2,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
“4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzoic acid” is a solid at room temperature . It has a molecular weight of 233.22 .
4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzoic acid is a chemical compound with significant biological and chemical properties. It is primarily classified as an antibacterial and antitubercular agent, targeting specific enzymes involved in metabolic pathways. The compound's structure allows it to interact with various biological molecules, making it a subject of interest in medicinal chemistry.
This compound can be sourced from various chemical suppliers and is classified under the category of benzoic acid derivatives. It has a molecular formula of and a molecular weight of approximately 233.22 g/mol . Its unique structure features a dioxopyrrolidine moiety attached to a benzoic acid framework, which contributes to its biological activity.
The synthesis of 4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzoic acid typically involves the reaction of 4-carboxybenzyl chloride with 2,5-dioxopyrrolidine in the presence of a base such as triethylamine. This method allows for the formation of the desired product through nucleophilic substitution reactions .
Key Steps in Synthesis:
The molecular structure of 4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzoic acid consists of a benzoic acid core with a dioxopyrrolidine group attached via a methylene bridge. The compound exhibits several functional groups that are crucial for its biological activity.
Structural Characteristics:
The compound's three-dimensional conformation plays a vital role in its interaction with biological targets.
4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:
These reactions highlight the versatility of the compound in synthetic organic chemistry.
The primary mechanism of action for 4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzoic acid involves its interaction with key enzymes such as enoyl acyl carrier protein reductase and dihydrofolate reductase. These interactions occur through specific binding at the active sites of these enzymes, leading to inhibition of their activity.
Biochemical Pathways Affected:
This dual action contributes to its antibacterial properties.
4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzoic acid is characterized by several physical and chemical properties that influence its behavior in biological systems:
Relevant Data:
These properties are essential for understanding its pharmacokinetics and bioavailability.
The applications of 4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzoic acid are primarily found in pharmaceutical research, particularly in developing new antibacterial agents. Its ability to inhibit key metabolic pathways makes it a candidate for treating bacterial infections, especially those resistant to conventional antibiotics.
Potential Applications:
The molecular architecture of 4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzoic acid (CAS 923200-19-5) integrates two critical functional domains: an electron-deficient N-hydroxysuccinimide (NHS) ester and an aromatic carboxylic acid. This bifunctional design enables sequential conjugation chemistry, where the NHS ester undergoes rapid acylation with primary amines at physiological pH to form stable amide bonds, while the benzoic acid moiety facilitates further derivatization via esterification or amidation [6] [10]. Strategic linker optimization focuses on modulating the methylene spacer between the pyrrolidinone and phenyl ring to balance reactivity and stability. Shorter spacers increase electrophilicity but risk precipitation in aqueous media, whereas bulkier substituents hinder conjugation kinetics. Molecular modeling confirms the optimal four-atom methylene bridge maintains a pK~a~ of ~3.5 for the carboxylic acid group, ensuring efficient carbodiimide-mediated activation during downstream modifications [6] .
Table 1: Structural and Electronic Properties of Benzoic Acid-Linked Pyrrolidinone Derivatives
Compound | Linker Structure | Carboxylic Acid pK~a~ | NHS Hydrolysis Half-life (pH 7.4) |
---|---|---|---|
4-(2,5-Dioxopyrrolidin-1-yl)benzoic acid | Direct conjugation | 3.8 | 15 min |
4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzoic acid | -CH~2~- linker | 3.5 | 45 min |
4-[(2,5-Dioxooxazolidin-3-yl)methyl]benzoic acid | -CH~2~- (oxazolidinone) | 4.1 | 8 min |
Functionalization of N-alkylpyrrolidone precursors requires precise catalysis to achieve high regioselectivity at the N-methyl position. One-pot methodologies employ phase-transfer catalysts like tetrabutylammonium bromide (TBAB) under biphasic conditions (toluene/water), enabling efficient N-alkylation of 2,5-dioxopyrrolidine with methyl 4-(bromomethyl)benzoate. This approach yields the ester-protected intermediate at 80–85°C within 4 hours, achieving >90% conversion with minimized diester byproduct formation [3] [6]. Subsequent saponification uses catalytic NaOH (10 mol%) in THF/water (3:1), quantitatively yielding the title compound within 30 minutes at 25°C [6]. Transition metal catalysis remains limited due to pyrrolidinone coordination-induced catalyst poisoning, though recent studies indicate zinc triflate (5 mol%) enhances N-alkylation efficiency in DMF at 60°C .
Table 2: Catalytic Systems for N-Alkylation of 2,5-Dioxopyrrolidine
Catalyst | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Byproducts |
---|---|---|---|---|---|
None (thermal) | Toluene | 110 | 12 | 45 | 15% diester |
TBAB (10 mol%) | Toluene/H~2~O | 80–85 | 4 | 92 | <3% diester |
Zn(OTf)~2~ (5 mol%) | DMF | 60 | 6 | 88 | 8% O-alkyl |
Aliquat 336 (5 mol%) | CH~2~Cl~2~/H~2~O | 40 | 8 | 78 | 12% hydrolysis |
Solid-phase synthesis leverages Wang or Rink amide resins to anchor 4-(aminomethyl)benzoic acid, followed by on-resin reaction with succinic anhydride and N,N′-diisopropylcarbodiimide (DIC)/NHS to form the pyrrolidinone ring. This approach achieves 85–92% purity after cleavage (TFA/CH~2~Cl~2~), but suffers from moderate yields (65–75%) due to incomplete cyclization and resin degradation during prolonged anhydride coupling [5].
Solution-phase synthesis employs a linear two-step sequence: (1) N-alkylation of 2,5-dioxopyrrolidine with methyl 4-(bromomethyl)benzoate (K~2~CO~3~, DMF, 60°C, 8 h), followed by (2) ester hydrolysis (LiOH, THF/H~2~O, 0°C to 25°C, 2 h). This method delivers higher overall yields (82–86%) and scalability (>10 g), though it requires chromatographic purification to remove succinimide dimers [6] .
Table 3: Comparative Analysis of Synthesis Methods
Parameter | Solid-Phase Approach | Solution-Phase Approach |
---|---|---|
Overall Yield | 65–75% | 82–86% |
Purity (Crude) | 70–78% | 88–92% |
Purification Method | Resin cleavage & precipitation | Column chromatography |
Reaction Time | 18–24 h | 10 h |
Scalability | Low (<1 g) | High (>10 g) |
Key Impurities | Truncated sequences, resin bleed | Succinimide homodimer |
The carboxylic acid moiety enables targeted derivatization to amine-reactive probes, notably via carbodiimide coupling. Activation with N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) generates an O-acylisourea intermediate that reacts with N-hydroxysuccinimide to form a stable, bivalent NHS ester (bis-NHS). This derivative facilitates simultaneous conjugation to two distinct amine-bearing molecules, enhancing crosslinking efficiency in peptide tethering [6] [10]. Alternatively, conversion to acyl hydrazides using hydrazine monohydrate (CH~3~CN, 0°C) enables pH-controlled conjugation to aldehydes in antibody-drug linker synthesis [6]. Insulin derivatives exemplify key applications, where the benzoic acid carboxyl group forms amide bonds with lysine ε-amines or N-terminal amino acids under mild aqueous conditions (pH 8.5, 4°C), preserving protein tertiary structure while introducing PEG chains or fluorescent tags [2] [9].
Table 4: Functionalized Derivatives for Bioconjugation
Derivative | Synthetic Route | Primary Application | Conjugation Efficiency |
---|---|---|---|
N-Succinimidyl-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzoate | EDC/NHS coupling in CH~2~Cl~2~ | Dual-amine crosslinking | >95% (15 min, pH 7.0) |
4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzohydrazide | Hydrazine monohydrate in CH~3~CN | Antibody-oxime ligation | 80–85% |
Insulin B29-N^ε-[4-((2,5-dioxopyrrolidin-1-yl)methyl)benzoyl] | Carbodiimide, pH 8.5 phosphate buffer | Peptide half-life extension | 40–50% (protein recovery) |
Core Compound List:
CAS No.: 182316-44-5
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: